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Compound of Interest

Compound Name:
Potassium sodium tartrate

tetrahydrate

Cat. No.: B7908141 Get Quote

For researchers, scientists, and drug development professionals, the journey from a purified

protein to a high-resolution three-dimensional structure is pivotal. The choice of crystallization

agent is a critical determinant of crystal quality and, consequently, the reliability of the final

structural model. While historically significant, Rochelle salt (potassium sodium tartrate) is a

less common precipitant in modern protein crystallography compared to alternatives like

ammonium sulfate and polyethylene glycols (PEGs). This guide provides an objective

comparison of protein structure validation metrics derived from crystals grown in the presence

of potassium sodium tartrate (as a proxy for Rochelle salt) versus the widely used precipitant,

ammonium sulfate. The data presented is for Hen Egg-White Lysozyme (HEWL), a model

protein for crystallization studies.

Data Presentation: Precipitant Performance
Comparison
The quality of a final protein structure is assessed using several key metrics. Below is a

comparison of these metrics for lysozyme structures obtained from crystals grown with

potassium sodium tartrate and ammonium sulfate.
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Validation Metric
Lysozyme with K-Na
Tartrate (PDB: 6FRQ)[1]

Lysozyme with Ammonium
Sulfate (PDB: 6FA0)

Resolution (Å) 1.69 1.45

R-Value Work 0.201 0.186

R-Value Free 0.239 0.218

Ramachandran Plot: Favored 97.67% 98.44%

Ramachandran Plot: Allowed 2.33% 1.56%

Ramachandran Plot: Outliers 0.00% 0.00%

Clashscore 4.99 3.12

MolProbity Score 1.45 1.23

Note: The data for the ammonium sulfate condition is from a representative high-resolution

structure of lysozyme crystallized in the presence of ammonium sulfate[2]. The PDB entry 6FA0

specifically mentions crystallization in the presence of ammonium sulphate at pH 4.5[2].

Experimental Protocols
Reproducibility in protein crystallography is paramount. The following sections detail the

methodologies for protein crystallization with the compared precipitants and the subsequent

structure validation workflow.

Protocol 1: Crystallization of Hen Egg-White Lysozyme
This protocol outlines the hanging-drop vapor diffusion method, a common technique for

protein crystallization.

Materials:

Lyophilized Hen Egg-White Lysozyme (HEWL)

Sodium acetate buffer (0.1 M, pH 4.6)

Precipitant A (Rochelle Salt analogue): 1.0 M Potassium sodium tartrate tetrahydrate
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Precipitant B (Alternative): 2.0 M Ammonium sulfate

24-well crystallization plates

Siliconized glass cover slips

Pipettes and tips

Microscope

Procedure:

Protein Preparation: Prepare a 50 mg/mL stock solution of HEWL in 0.1 M sodium acetate

buffer (pH 4.6). Centrifuge the solution at 14,000 rpm for 10 minutes to remove any

precipitate.

Plate Setup:

Pipette 500 µL of the desired precipitant solution (either A or B) into the reservoir of a well

in the 24-well plate.

Repeat for the desired number of wells.

Hanging Drop Preparation:

On a clean, siliconized cover slip, pipette 1 µL of the HEWL stock solution.

Pipette 1 µL of the corresponding precipitant solution from the reservoir into the protein

drop.

Gently mix by pipetting up and down, being careful not to introduce air bubbles.

Sealing and Incubation:

Invert the cover slip and place it over the reservoir, ensuring a complete seal with vacuum

grease.
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Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth

over several days to weeks using a microscope.

Protocol 2: Protein Structure Validation Workflow
Once suitable crystals are obtained and X-ray diffraction data is collected, the following

workflow is used to solve, refine, and validate the protein structure.

1. Data Collection and Processing:

Crystal Mounting and Cryo-protection: Crystals are looped from the drop and flash-cooled in

liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g.,

glycerol) is often added to the crystallization drop before freezing.

X-ray Diffraction: Data is collected at a synchrotron source. The crystal is rotated in the X-ray

beam, and diffraction patterns are recorded on a detector.

Data Processing: Software such as XDS or HKL2000 is used to integrate the diffraction

spots, scale the data, and merge multiple images to create a final reflection file containing

the structure factor amplitudes.

2. Structure Solution and Refinement:

Phasing: The phase problem is solved using methods like Molecular Replacement (if a

homologous structure is available) or experimental phasing techniques.

Model Building: An initial atomic model is built into the resulting electron density map using

software like Coot.

Refinement: The initial model is refined using software packages like PHENIX or CCP4. This

process iteratively improves the fit of the atomic coordinates to the experimental data, guided

by stereochemical restraints. The R-work and R-free values are monitored to assess the

progress of refinement.

3. Structure Validation:

Geometric Analysis: The stereochemical quality of the final model is assessed.
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Ramachandran Plot: Tools like MolProbity or PROCHECK are used to analyze the phi-psi

torsion angles of the protein backbone. The percentage of residues in favored, allowed,

and outlier regions is calculated.

Bond Lengths and Angles: The deviation of bond lengths and angles from ideal values is

checked.

Clashscore and MolProbity Score: These metrics, provided by MolProbity, assess the

severity of steric clashes between atoms and provide an overall quality score for the

structure.

Electron Density Fit: The fit of the model to the electron density map is visually inspected for

all residues to ensure accuracy.

Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the

crystallization agents.
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Caption: Experimental workflow for protein structure determination.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b7908141?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rochelle Salt / Tartrate Ammonium Sulfate

Select Protein for Crystallization

Mechanism: Salting-out, potential specific ion interactions. Mechanism: Primarily 'salting-out' by dehydrating the protein.

Considerations:
- Can form specific salt bridges with protein surface.

- May lead to unique crystal packing.
- Less commonly screened.

High-Quality Crystal for X-ray Diffraction

Considerations:
- High solubility allows for a wide concentration range.
- Well-established and highly successful precipitant.

- Follows the Hofmeister series.

Click to download full resolution via product page

Caption: Comparison of Rochelle Salt vs. Ammonium Sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7908141#validation-of-protein-structure-obtained-
from-rochelle-salt-grown-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b7908141#validation-of-protein-structure-obtained-from-rochelle-salt-grown-crystals
https://www.benchchem.com/product/b7908141#validation-of-protein-structure-obtained-from-rochelle-salt-grown-crystals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7908141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

